Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C9H13NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative. Pyrrole derivatives are known to be prevalent moieties in selected alkaloids . .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole derivatives, are known to play a significant role in cell biology . They interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrrole derivatives, are known to affect various biochemical pathways .
Result of Action
Indole derivatives, which share structural similarities with pyrrole derivatives, are known to have various biologically vital properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate are not fully understood due to the limited information available. It is known that pyrrole derivatives, to which this compound belongs, play a crucial role in cell biology .
Cellular Effects
The specific cellular effects of this compound are not well-documented. It is known that pyrrole derivatives can have various biologically vital properties .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that pyrrole derivatives can interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A closely related compound with similar chemical properties.
Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate: Another derivative with additional phenyl substitution.
Uniqueness
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Properties
IUPAC Name |
ethyl 1,2-dimethylpyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXZQNQHWTMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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